1-Propanesulfonic acid, 3-bromo-
Overview
Description
1-Propanesulfonic acid, 3-bromo-, also known as 3-Bromo-1-propanesulfonic acid, is a chemical compound with the molecular formula C3H7BrO3S . It has an average mass of 203.055 Da and a monoisotopic mass of 201.929916 Da . It is also known by its IUPAC name, 3-Bromo-1-propanesulfonic acid .
Synthesis Analysis
The synthesis of 1-Propanesulfonic acid, 3-bromo- involves the use of sodium 1-bromo-3-propane sulfonate . The sodium 1-bromo-3-propane sulfonate is added to a reaction bottle, followed by the addition of water. The pH is then adjusted to 1-3 by adding hydrochloric acid .Molecular Structure Analysis
The molecular structure of 1-Propanesulfonic acid, 3-bromo- consists of carbon ©, hydrogen (H), bromine (Br), oxygen (O), and sulfur (S) atoms . The compound has a linear formula of C3H6BrO3SNa .Chemical Reactions Analysis
While specific chemical reactions involving 1-Propanesulfonic acid, 3-bromo- are not well-documented, similar compounds such as alkyl boronic esters have been studied. For instance, catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach has been reported .Physical and Chemical Properties Analysis
1-Propanesulfonic acid, 3-bromo- is a solid substance . It has a molecular weight of 225.04 . The compound’s SMILES string is [Na+].[O-]S(=O)(=O)CCCBr .Safety and Hazards
1-Propanesulfonic acid, 3-bromo- is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and to use personal protective equipment . In case of contact with skin or eyes, immediate medical attention is required .
Future Directions
While specific future directions for 1-Propanesulfonic acid, 3-bromo- are not well-documented, research into similar compounds such as sodium sulfinates has shown them to be versatile building blocks for preparing many valuable organosulfur compounds . This suggests potential future directions for the study and application of 1-Propanesulfonic acid, 3-bromo-.
Properties
IUPAC Name |
3-bromopropane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO3S/c4-2-1-3-8(5,6)7/h1-3H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAYPSXBCDUDKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072745 | |
Record name | 1-Propanesulfonic acid, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73384-82-4 | |
Record name | 3-Bromo-1-propanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73384-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanesulfonic acid, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanesulfonic acid, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanesulfonic acid, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.